

Technical Support Center: Physiological Formulation of BMS-911172

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574176

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Current Status: Operational Subject: **BMS-911172** (AAK1 Inhibitor) Solubility & pH Adjustment
Ticket ID: BMS-SOL-911 Audience: Formulation Scientists, In Vivo Pharmacologists, Cell Biologists

Core Directive: The Solubility Paradox

The Challenge: **BMS-911172** acts as a weak base. Its solubility profile is pH-dependent, exhibiting high solubility in acidic environments (pH 1.0) but significantly reduced solubility at physiological pH (7.4).

The Risk: Researchers often prepare a stock solution in 100% DMSO and attempt a direct "crash dilution" into Phosphate Buffered Saline (PBS) or cell culture media (pH 7.4). This frequently results in immediate precipitation, causing inconsistent dosing, clogged needles (in vivo), or false-negative results (in vitro) due to lack of bioavailability.

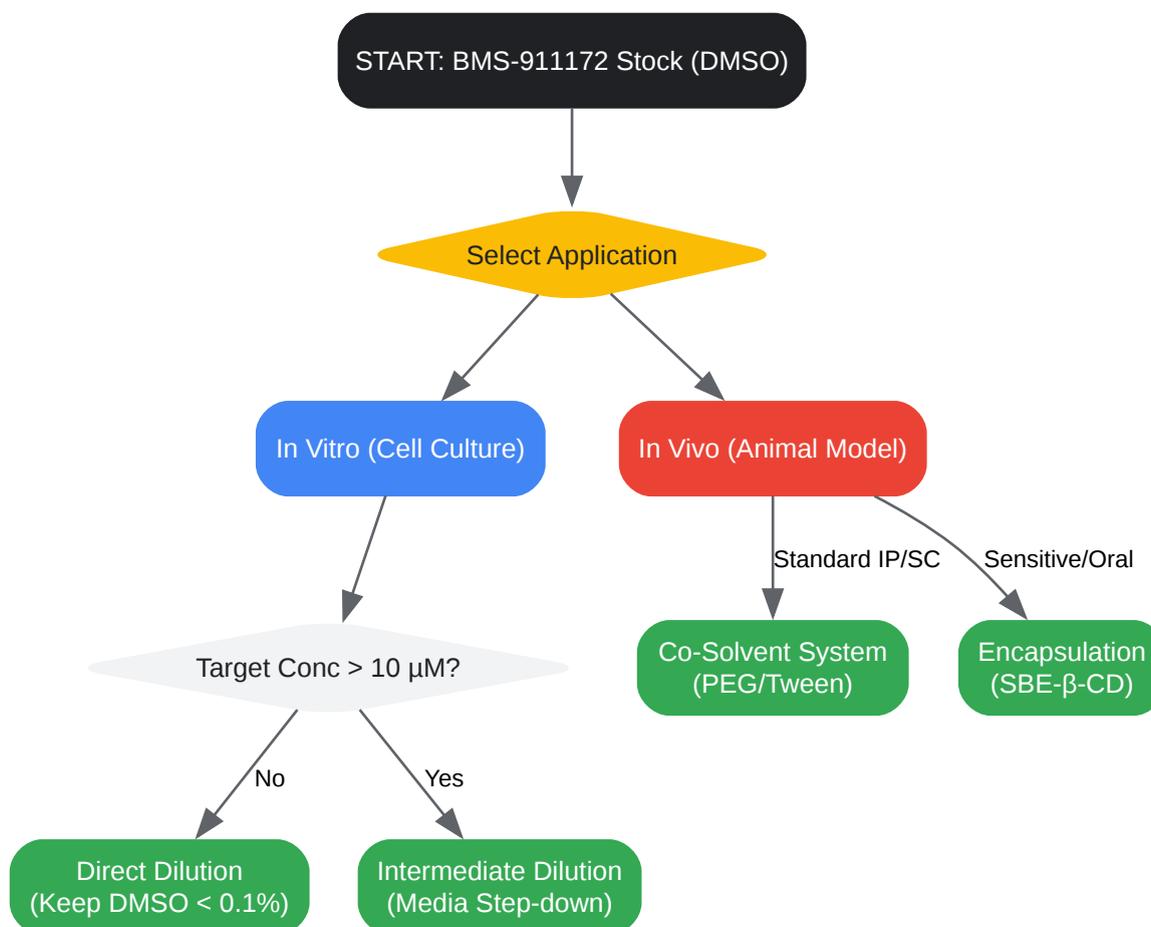
Physicochemical Snapshot:

Property	Value	Implication
Molecular Weight	339.34 g/mol	Small molecule, capable of crossing BBB.
cLogP	~1.9	Moderately lipophilic; requires organic co-solvents.
Solubility (pH 1.0)	5.85 mg/mL	Highly soluble in gastric-like fluids.

| Solubility (pH 7.4) | 0.60 mg/mL | Critical Threshold. Risk of precipitation above this concentration. |

Diagnostic Workflow: Formulation Decision Tree

Before adjusting pH, determine your experimental endpoint. The formulation strategy for cell culture differs fundamentally from animal dosing.



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Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration requirements and biological system.

Validated Protocols

Protocol A: The "Gold Standard" Co-Solvent System (In Vivo)

Target: Physiological compatibility (pH ~7.4) for IP or SC injection. Yield: Clear solution up to ~2.5 mg/mL.^{[1][2]}

Reagents Required:

- DMSO (Anhydrous)

- PEG300 (Polyethylene glycol 300)[2]
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or PBS

The "4-Step" Addition Order (CRITICAL): Do not mix all solvents at once. Add them sequentially to the drug.[1][2]

- Solubilize: Dissolve **BMS-911172** powder in 10% of the final volume of DMSO. Vortex until clear.
- Stabilize: Add 40% of the final volume of PEG300. Vortex.
- Surfactant: Add 5% of the final volume of Tween-80. Vortex.
- Dilute: Slowly add 45% of the final volume of warm Saline/PBS.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1]



Technical Note: If precipitation occurs at Step 4, the addition of saline was likely too fast. Add saline dropwise with continuous vortexing to prevent local supersaturation.

Protocol B: Cyclodextrin Encapsulation (Alternative)

Target: Oral (PO) or IP dosing where organic solvents (PEG/Tween) cause toxicity. Mechanism: SBE- β -CD (Sulfobutyl ether-beta-cyclodextrin) forms inclusion complexes, shielding the hydrophobic drug from the aqueous environment.

- Preparation: Dissolve SBE- β -CD in saline to create a 20% (w/v) stock solution.[1][2][3] Filter sterilize (0.22 μ m).
- Drug Solubilization: Dissolve **BMS-911172** in DMSO (10% of final volume).

- Complexation: Add the 20% SBE- β -CD stock (90% of final volume) to the DMSO/Drug mix.
- Sonication: Sonicate for 10–15 minutes. This aids the inclusion process.

Troubleshooting Guide & FAQ

Issue 1: "My solution turned cloudy immediately after adding PBS."

Diagnosis: "Crash Precipitation." Cause: You likely diluted a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral aqueous buffer. The local concentration of **BMS-911172** exceeded 0.60 mg/mL before it could disperse. Corrective Action:

- For Cell Culture: Perform an intermediate dilution. Dilute your stock into media without serum first, vortex rapidly, then add to the final culture.
- For In Vivo: Switch to Protocol A (Co-solvent system). PBS alone cannot support high concentrations of this compound.

Issue 2: "Can I use Acidification (HCl) to dissolve it?"

Diagnosis: pH Manipulation Risk. Analysis: Yes, **BMS-911172** is highly soluble at pH 1.0 (5.85 mg/mL). However, injecting a pH 1.0 solution is extremely painful and tissue-damaging (necrosis) to animals and cytotoxic to cells. Corrective Action: Do not use pure acid. If you must lower pH, use a buffered system (e.g., Citrate Buffer pH 4.5–5.0) as the aqueous phase in Protocol A, but ensure it remains within physiological tolerance.

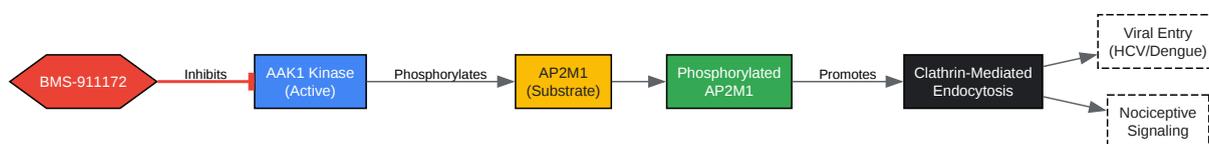
Issue 3: "The pH of my stock solution drifted over time."

Diagnosis: DMSO Hygroscopicity. Cause: DMSO absorbs water from the air. Water absorption can alter the apparent pH and solubility power of the stock. Corrective Action:

- Use anhydrous DMSO packed under argon/nitrogen.
- Aliquot stocks immediately upon preparation (single-use vials).
- Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Mechanistic Signaling Pathway (AAK1 Inhibition)

Understanding the target helps justify the formulation precision. **BMS-911172** inhibits AAK1 to block clathrin-mediated endocytosis (viral entry) or modulate synaptic vesicle recycling (pain).



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Figure 2: Mechanism of Action. **BMS-911172** prevents the phosphorylation of AP2M1, thereby halting the endocytic machinery required for viral entry and synaptic maintenance of pain states.

References

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